molecular formula C12H6Cl4S2 B1633623 Disulfide, bis(2,6-dichlorophenyl)-

Disulfide, bis(2,6-dichlorophenyl)-

Cat. No.: B1633623
M. Wt: 356.1 g/mol
InChI Key: LSMZVCLPPFOFNM-UHFFFAOYSA-N
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Description

Disulfide, bis(2,6-dichlorophenyl)- (CAS 4184-39-8) is a chlorinated aromatic disulfide with the molecular formula C₁₂H₆Cl₄S₂. It belongs to a class of organosulfur compounds characterized by a disulfide (S–S) bond connecting two 2,6-dichlorophenyl groups. The 2,6-dichloro substitution pattern imparts steric hindrance and electronic effects, influencing its physical properties (e.g., melting point, solubility) and chemical behavior in redox reactions or catalytic processes .

Properties

Molecular Formula

C12H6Cl4S2

Molecular Weight

356.1 g/mol

IUPAC Name

1,3-dichloro-2-[(2,6-dichlorophenyl)disulfanyl]benzene

InChI

InChI=1S/C12H6Cl4S2/c13-7-3-1-4-8(14)11(7)17-18-12-9(15)5-2-6-10(12)16/h1-6H

InChI Key

LSMZVCLPPFOFNM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)SSC2=C(C=CC=C2Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SSC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Chlorinated aromatic disulfides vary widely in properties based on the number and positions of chlorine substituents. Below is a systematic comparison of bis(2,6-dichlorophenyl) disulfide with structurally related compounds:

Structural Analogs and Substituent Effects
Compound Name CAS No. Chlorine Substitution Molecular Formula Molecular Weight Key Features
Disulfide, bis(2,6-dichlorophenyl)- 4184-39-8 2,6-dichloro C₁₂H₆Cl₄S₂ 362.11 g/mol High steric hindrance; potential for asymmetric reactivity due to ortho-substitution
Bis(2,3-dichlorophenyl) disulfide 259545-02-3 2,3-dichloro C₁₂H₆Cl₄S₂ 362.11 g/mol Lower steric hindrance; enhanced solubility in polar solvents compared to 2,6-isomer
Bis(2,4,5-trichlorophenyl) disulfide 3808-87-5 2,4,5-trichloro C₁₂H₄Cl₆S₂ 425.01 g/mol Higher molecular weight; increased thermal stability due to additional chlorine atoms
Bis(3,5-dichlorophenyl) disulfide 1191451-24-7 3,5-dichloro C₁₂H₆Cl₄S₂ 362.11 g/mol Symmetric para-substitution; lower steric effects compared to 2,6-isomer

Key Observations :

  • Steric Effects : The 2,6-dichloro substitution creates significant steric hindrance, reducing reactivity in nucleophilic substitution reactions compared to analogs like the 3,5-dichloro isomer .
  • Electronic Effects : Electron-withdrawing chlorine groups stabilize the disulfide bond, but the 2,6-isomer’s ortho-substitution may enhance resistance to reduction compared to less-hindered analogs .
Physical and Chemical Properties
  • For example, bis(2,4,5-trichlorophenyl) disulfide (425.01 g/mol) likely has a higher melting point than bis(2,6-dichlorophenyl) disulfide due to greater molecular symmetry and intermolecular halogen bonding .
  • Solubility: The 2,6-isomer’s low solubility in polar solvents contrasts with the 2,3-dichloro analog, which exhibits better solubility in ethanol or DMSO .

Preparation Methods

Synthesis via Sulfur Monochloride

The most direct method involves reacting 2,6-dichlorothiophenol with sulfur monochloride (S₂Cl₂) in an inert solvent such as carbon tetrachloride or chloroform. The reaction proceeds via nucleophilic substitution, where the thiol (-SH) groups attack the electrophilic sulfur in S₂Cl₂:

$$
2 \, \text{2,6-Cl}2\text{C}6\text{H}3\text{SH} + \text{S}2\text{Cl}2 \rightarrow \text{(2,6-Cl}2\text{C}6\text{H}3\text{S)}_2 + 2 \, \text{HCl}
$$

Conditions :

  • Temperature: 40–60°C
  • Solvent: Anhydrous CCl₄ or CHCl₃
  • Yield: 70–85% (extrapolated from analogous 2,5-dichloro isomer synthesis)

Advantages :

  • High atom economy.
  • Scalable to industrial production with continuous distillation for HCl removal.

Limitations :

  • Requires strict moisture control to prevent hydrolysis of S₂Cl₂.

Oxidative Coupling with Hydrogen Peroxide

Alternative oxidation of 2,6-dichlorothiophenol using hydrogen peroxide (H₂O₂) in acidic media offers a milder approach:

$$
2 \, \text{2,6-Cl}2\text{C}6\text{H}3\text{SH} + \text{H}2\text{O}2 \rightarrow \text{(2,6-Cl}2\text{C}6\text{H}3\text{S)}2 + 2 \, \text{H}2\text{O}
$$

Conditions :

  • Catalyst: Fe³⁺ or I₂ (0.5–1 mol%)
  • Solvent: Ethanol/water (1:1)
  • Yield: 60–75% (based on similar aryl disulfide syntheses)

Industrial Adaptation :

  • Batch reactors with pH control (pH 3–4) to optimize oxidation efficiency.

Nucleophilic Displacement with Sodium Disulfide

Reaction with 2,6-Dichlorophenyl Chloride

Sodium disulfide (Na₂S₂) reacts with 2,6-dichlorophenyl chloride under phase-transfer conditions:

$$
2 \, \text{2,6-Cl}2\text{C}6\text{H}3\text{Cl} + \text{Na}2\text{S}2 \rightarrow \text{(2,6-Cl}2\text{C}6\text{H}3\text{S)}_2 + 2 \, \text{NaCl}
$$

Conditions :

  • Solvent: Water/toluene biphasic system
  • Catalyst: Tetrabutylammonium bromide (TBAB)
  • Temperature: 80–100°C
  • Yield: 50–65% (inferred from dicyclohexyl disulfide synthesis)

Challenges :

  • Aryl chlorides exhibit lower reactivity compared to alkyl halides, necessitating prolonged reaction times.

One-Pot Diazotization and Thiolation

A novel approach adapted from bis(4-sulfophenyl) disulfide synthesis involves diazonium salt intermediates:

  • Diazotization of 2,6-dichloroaniline with NaNO₂/HCl.
  • Coupling with potassium ethyl xanthate to form the thiol precursor.
  • Alkaline hydrolysis and oxidative coupling.

Conditions :

  • Step 1: 0–5°C, HCl/NaNO₂.
  • Step 2: 65–70°C, potassium ethyl xanthate.
  • Step 3: NaOH (30%), 70–75°C.
  • Total Yield: ~55% (estimated from analogous routes).

Advantages :

  • Avoids handling toxic thiophenols directly.

Comparative Analysis of Methods

Method Reagents Yield Scalability Purity
S₂Cl₂ Oxidation S₂Cl₂, CCl₄ 70–85% Industrial >95%
H₂O₂ Oxidation H₂O₂, I₂ 60–75% Pilot-scale 90–92%
Na₂S₂ Displacement Na₂S₂, TBAB 50–65% Limited 85–88%
Diazotization-Thiolation KSC(O)Et, NaNO₂ ~55% Lab-scale 80–85%

Key Observations :

  • The S₂Cl₂ route offers the highest yield and scalability but requires hazardous reagents.
  • Diazotization-thiolation is safer but less efficient.

Industrial-Scale Production Considerations

Reactor Design

  • Continuous Stirred-Tank Reactors (CSTRs) are preferred for S₂Cl₂-based synthesis to manage exothermic HCl evolution.
  • Distillation Columns integrate inline to recover solvents and byproducts (e.g., CCl₄).

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) achieve >98% purity.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) for lab-scale isolation.

Q & A

Q. What are the established synthetic routes for bis(2,6-dichlorophenyl) disulfide, and how can oxidative coupling parameters be optimized?

Bis(2,6-dichlorophenyl) disulfide can be synthesized via oxidative coupling of 2,6-dichlorobenzenethiol. Common oxidants include molecular oxygen, metal ions (e.g., Fe³⁺), or sulfonyl chlorides. Optimization involves controlling reaction temperature (70–90°C), solvent polarity (e.g., dichloromethane or aqueous ethanol), and stoichiometric ratios to minimize byproducts like sulfonic acids. Reaction progress should be monitored via TLC or GC-MS .

Q. How can X-ray crystallography be applied to resolve the molecular structure of bis(2,6-dichlorophenyl) disulfide?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Key parameters include:

  • Data collection at low temperature (e.g., 100 K) to reduce thermal motion.
  • High-resolution data (≤ 0.8 Å) to accurately model Cl and S atoms.
  • Twinning tests to address potential crystal imperfections. Structural validation tools like PLATON should confirm bond lengths (S–S: ~2.05 Å) and angles (C–S–S–C dihedral: ~85°) .

Advanced Research Questions

Q. How does the electronic environment of the 2,6-dichlorophenyl group influence disulfide bond reactivity in catalytic applications?

The electron-withdrawing Cl substituents increase the electrophilicity of the sulfur atoms, enhancing oxidative stability but reducing nucleophilic reactivity. Computational studies (DFT at B3LYP/6-311++G**) can model charge distribution and predict reactivity in cross-coupling reactions. Experimental validation via cyclic voltammetry (e.g., E₁/2 values for S–S reduction) correlates with computational findings .

Q. What strategies address contradictions in reported solubility and stability data for bis(2,6-dichlorophenyl) disulfide?

Discrepancies arise from polymorphic forms (e.g., monoclinic vs. orthorhombic crystals) and solvent interactions. Methodological solutions:

  • Characterize polymorphs via SCXRD and DSC (melting point ±2°C differences).
  • Solubility studies in aprotic solvents (e.g., DMF, DMSO) using UV-Vis spectroscopy.
  • Stability assays under inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can bis(2,6-dichlorophenyl) disulfide be utilized in polymer composites to modulate refractive indices?

Incorporating the disulfide into polycarbonate matrices (e.g., poly[2,2-propane bis(4-(2,6-dichlorophenyl) carbonate]) increases refractive indices (n ~1.6056) due to high halogen content. Optimize polymer-dopant ratios (5–15 wt%) and assess homogeneity via SEM-EDX. Applications include optical coatings and waveguides .

Methodological Guidance

Q. What analytical techniques are critical for purity assessment of bis(2,6-dichlorophenyl) disulfide?

  • HPLC-MS : C18 column, acetonitrile/water gradient (70:30 to 95:5), ESI⁻ mode for detecting Cl⁻ adducts.
  • ¹H/¹³C NMR : Confirm absence of thiol impurities (δ ~1.5 ppm for SH protons).
  • Elemental Analysis : Match calculated vs. observed %C, %Cl (theoretical: C 41.45%, Cl 30.59%) .

Q. How can computational modeling predict biological activity or toxicity of bis(2,6-dichlorophenyl) disulfide derivatives?

Use QSAR models (e.g., TOPKAT or ADMET Predictor™) to evaluate:

  • LogP values (clogP ~4.2) for membrane permeability.
  • Toxicity endpoints (e.g., LD50) via similarity to dichlorophenol analogs (renal toxicity ≥0.05 mM) .

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